molecular formula C17H27BN2O3 B1485724 1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874299-09-9

1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1485724
CAS No.: 874299-09-9
M. Wt: 318.2 g/mol
InChI Key: CWMDIMXXCQSZPH-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9) is a boron-containing urea derivative with the molecular formula C₁₇H₂₇BN₂O₃ and a molecular weight of 318.22 g/mol . It is synthesized via a reaction between 4-tert-butylphenyl isocyanate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, yielding 50% after purification by column chromatography (CH₂Cl₂/EtOAc 95:5) . The compound features a tert-butyl group attached to the phenylurea moiety and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the meta position of the phenyl ring. This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry for biaryl bond formation .

Properties

IUPAC Name

1-tert-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-15(2,3)20-14(21)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMDIMXXCQSZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128764
Record name N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
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Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874299-09-9
Record name N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874299-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers and Boronic Acid Derivatives

  • (4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30) :

    • Derived from hydrolysis of the target compound, replacing the boronic ester with a boronic acid group.
    • Yield : 105% (unusually high, possibly due to residual solvent or measurement error).
    • Key difference : Enhanced water solubility due to the boronic acid group, but reduced stability in air compared to the boronic ester .
  • 1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea :

    • Features a fluorine atom at the ortho position of the boronic ester-substituted phenyl ring.
    • Impact : Fluorine’s electron-withdrawing effect may alter electronic density, affecting reactivity in cross-coupling reactions .

Substituent Variations on the Urea Nitrogen

  • 1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874291-02-8): Replaces tert-butyl with isopropyl. Molecular formula: C₁₆H₂₅BN₂O₃.
  • 1-(2-Methoxyethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-26-0): Substitutes tert-butyl with a 2-methoxyethyl group.

Functional Group Replacements

Halogen-Substituted Analogs

  • 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874302-00-8) :
    • Replaces tert-butyl with 4-chlorophenyl .
    • Molecular weight : 372.65 g/mol.
    • Impact : The chloro group increases lipophilicity, which may improve membrane permeability but reduce metabolic stability .

Heterocyclic Modifications

  • 1-(2-Furylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874297-85-5) :
    • Introduces a furfuryl group on the urea nitrogen.
    • Impact : The furan ring may engage in π-π stacking interactions in biological targets, altering binding affinity .

Comparative Data Table

Compound Name Substituent Modifications Molecular Formula Yield (%) Key Properties/Applications Reference ID
Target Compound tert-butyl, meta-boronic ester C₁₇H₂₇BN₂O₃ 50 Suzuki coupling precursor
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30) Boronic acid instead of ester C₁₇H₂₀BN₂O₃ 105 Enhanced solubility, lower stability
1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 4-chlorophenyl C₁₉H₂₂BN₂O₃Cl N/A Increased lipophilicity
1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Isopropyl C₁₆H₂₅BN₂O₃ N/A Reduced steric hindrance
1-(2-Furylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Furfuryl C₁₉H₂₄BN₂O₄ N/A Potential π-π interactions

Key Research Findings

  • Synthetic Accessibility : The tert-butyl group in the target compound introduces steric bulk, which may reduce coupling efficiency in Suzuki reactions compared to less hindered analogs like the isopropyl derivative .
  • Solubility Trends : Hydrophilic substituents (e.g., 2-methoxyethyl) improve aqueous solubility, whereas halogenated or aromatic groups enhance lipophilicity .
  • Biological Relevance : Compounds like 6.30 (boronic acid derivative) are intermediates in prodrug strategies, where boronic esters are hydrolyzed in vivo to active boronic acids .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Precursors

The core synthetic strategy for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the phenyl ring involves palladium-catalyzed borylation of aryl triflates or aryl halides using bis(pinacolato)diboron as the boron source.

Typical Reaction Conditions:

Reagent/Condition Details
Aryl triflate or aryl bromide Example: tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Boron source Bis(pinacolato)diboron (1.2 equiv)
Base Potassium acetate (KOAc) (3 equiv)
Catalyst PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2 (2-5 mol%)
Solvent 1,4-Dioxane
Temperature 80 °C
Time 16 hours
Atmosphere Argon or nitrogen (inert)

Procedure Summary:

  • The aryl triflate is combined with bis(pinacolato)diboron, potassium acetate, and palladium catalyst in 1,4-dioxane.
  • The mixture is degassed and stirred under an inert atmosphere at 80 °C for 16 hours.
  • After cooling, the solvent is removed, and the crude product is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and purified by silica gel chromatography using ethyl acetate/hexanes gradient elution.
  • The desired arylboronate ester is obtained in good yield (typically >80%).

This method is well-established for installing the dioxaborolane group onto aromatic systems and provides a key intermediate for further urea formation.

Formation of the Urea Functional Group

The urea moiety is introduced by coupling the boronate-containing aryl intermediate with tert-butyl isocyanate or related carbamoylating agents.

Typical Reaction Conditions:

Reagent/Condition Details
Arylboronate intermediate Prepared from borylation step
Carbamoylating agent Tert-butyl isocyanate or equivalent
Base Sodium carbonate or other mild bases
Catalyst Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) (approx. 5 mol%)
Solvent Mixture of toluene and ethanol/water
Temperature 80 °C
Time 4–5 hours
Atmosphere Argon or nitrogen (inert)

Procedure Summary:

  • The arylboronate ester is dissolved in toluene and ethanol mixture.
  • Sodium carbonate aqueous solution is added, and the mixture is degassed under argon.
  • Pd(PPh3)4 catalyst is introduced, and the reaction is heated at 80 °C for 4.5 hours.
  • After reaction completion, the mixture is cooled, diluted with ethyl acetate, washed with saturated sodium bicarbonate solution, dried, and concentrated.
  • The crude product is purified by silica gel chromatography to yield the target urea derivative in high yield (around 90–93%).

Alternative Catalytic Systems and Conditions

Other palladium catalysts such as PdCl2(dppf) and Pd(dppf)Cl2 have been employed with similar bases like potassium phosphate or potassium acetate. Microwave irradiation has been used to accelerate the Suzuki-type coupling steps, reducing reaction times to as little as 30 minutes at 80 °C under inert atmosphere.

Summary Table of Key Preparation Parameters

Step Reagents & Catalysts Solvent(s) Temperature Time Yield (%) Notes
Borylation of aryl triflate Bis(pinacolato)diboron, KOAc, PdCl2(dppf) 1,4-Dioxane 80 °C 16 h >80 Argon atmosphere, column purification
Urea formation coupling Tert-butyl isocyanate, Na2CO3, Pd(PPh3)4 Toluene:EtOH:H2O (2:1) 80 °C 4.5 h ~93 Argon atmosphere, silica gel purification
Microwave-assisted coupling PdCl2(dppf), K3PO4 1,4-Dioxane:H2O 80 °C 0.5 h ~80 Microwave irradiation, inert atmosphere

Research Findings and Notes

  • The palladium-catalyzed borylation is highly efficient and selective for introducing the pinacol boronate ester group.
  • Potassium acetate and sodium carbonate bases are preferred for their mildness and compatibility with palladium catalysts.
  • The use of inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and side reactions.
  • Purification by silica gel chromatography using gradients of ethyl acetate and hexanes or heptane ensures high purity of the final compound.
  • Microwave-assisted protocols offer time-saving advantages without compromising yield or purity.
  • The tert-butyl group in the urea provides steric bulk and stability, influencing the compound's reactivity and solubility.

Q & A

Q. What are the key synthetic strategies for preparing 1-tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

The synthesis typically involves:

  • Step 1 : Introduction of the boronic ester via palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) on a brominated phenyl intermediate .
  • Step 2 : Formation of the urea moiety through condensation of an isocyanate (e.g., tert-butyl isocyanate) with an aniline derivative bearing the boronic ester group .
  • Purification : Column chromatography (SiO₂, gradient elution with pentane/EtOAC + 0.25% Et₃N) is critical to isolate the product, as evidenced by low yields (~27%) in analogous syntheses due to polar functional groups .

Q. How can researchers characterize the purity and structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm urea NH protons (δ ~6–8 ppm) and tert-butyl group signals (δ ~1.3 ppm) .
  • HPLC/MS : To assess purity and molecular ion peaks (exact mass ~344.22 g/mol for related tert-butyl-boronate urea derivatives) .
  • ATR-IR : Identify urea C=O stretching (~1650–1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. What solvent systems are optimal for handling this compound in reactions?

  • The boronic ester’s lipophilicity requires polar aprotic solvents (e.g., DMF, THF) for solubility.
  • Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dioxaborolane moiety .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Prodrug Design : The boronic ester acts as a bioreversible protecting group, enabling targeted delivery of urea-based therapeutics (e.g., protease inhibitors) .
  • Biological Target Engagement : The urea moiety facilitates hydrogen bonding with enzymes (e.g., kinases), while the boronate enables Suzuki-Miyaura coupling for bioconjugation .

Q. How stable is this compound under standard laboratory conditions?

  • Thermal Stability : Stable at room temperature but degrades above 150°C (melting points of analogs range 96–98°C) .
  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous media; store anhydrously at 0–6°C .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Optimized Catalysis : Use PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance borylation efficiency .
  • Reaction Monitoring : Employ TLC (Rf ~0.24 in pentane/EtOAc) to track intermediate formation and adjust stoichiometry .
  • Byproduct Mitigation : Add Et₃N (1%) during purification to suppress urea decomposition .

Q. What contradictions exist in reported reactivity of the boronic ester moiety?

  • Unexpected Cross-Coupling Failures : Steric hindrance from the tert-butyl group may reduce Suzuki-Miyaura coupling efficiency. Use bulkier aryl partners or elevated temperatures .
  • Hydrogen Bonding Interference : The urea NH may coordinate Pd catalysts, necessitating protective group strategies (e.g., Boc-protected intermediates) .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on boron-selective chips to measure binding kinetics with proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during urea-enzyme interactions .
  • Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding modes .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC Method Development : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate hydrolyzed boronic acid byproducts .
  • Mass Spectrometry : HRMS (ESI+) to distinguish isotopic patterns of boron-containing fragments .

Q. How can the compound’s stability be improved for in vivo studies?

  • Prodrug Derivatization : Replace the pinacol boronic ester with a more stable trifluoroborate salt .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to shield the boronate from hydrolysis .

Methodological Recommendations

  • Synthetic Reproducibility : Pre-dry solvents and reagents to avoid boronic ester hydrolysis .
  • Data Validation : Cross-validate NMR assignments with HSQC/HMBC for urea and boronate signals .
  • Biological Assays : Include boron-free controls to isolate urea-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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